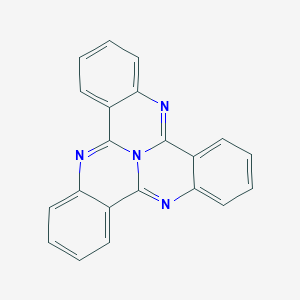

Tricycloquinazoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

195-84-6 |

|---|---|

Molecular Formula |

C21H12N4 |

Molecular Weight |

320.3 g/mol |

IUPAC Name |

8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2,4,6,8,10,12,14,16,18,20,22-dodecaene |

InChI |

InChI=1S/C21H12N4/c1-4-10-16-13(7-1)19-23-17-11-5-2-8-14(17)21-24-18-12-6-3-9-15(18)20(22-16)25(19)21/h1-12H |

InChI Key |

MBKVPODUVNCLCP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=N2)N35 |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=N2)N35 |

Other CAS No. |

195-84-6 |

Synonyms |

tricycloquinazoline |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Organic Chemistry of Tricycloquinazoline

Strategies for the Synthesis of Tricycloquinazoline and its Core Structure

The synthesis of the this compound core has evolved from classical high-temperature methods to more sophisticated modern approaches, offering greater efficiency and control over the molecular architecture.

Classical Pyrolytic Routes to this compound

Historically, the synthesis of this compound often involved harsh pyrolytic conditions, relying on thermal energy to drive the requisite cyclization and condensation reactions. While specific pyrolytic routes directly targeting this compound are not extensively documented in early literature, the formation of this tricycle can be inferred from reactions involving precursors that could undergo intramolecular cyclization at elevated temperatures.

One such classical approach involves the high-temperature treatment of 2-aminobenzonitrile (B23959) derivatives. Under pyrolytic conditions, these precursors can undergo self-condensation reactions, leading to the formation of the this compound skeleton. For instance, the heating of anthranilonitrile in the absence of a catalyst has been observed to produce this compound, albeit often as a byproduct in low yields. This transformation likely proceeds through a series of intermolecular condensations and subsequent cyclizations, driven by the elimination of ammonia.

Another classical approach that hints at pyrolytic pathways is the thermal cyclodehydrogenation of N,N'-diaryl-substituted 2-aminobenzamidines. Heating these precursors to high temperatures can induce intramolecular C-H activation and subsequent ring closure to form the tricyclic system. These methods, while foundational, often suffer from drawbacks such as low yields, lack of regioselectivity, and the need for high energy input.

| Precursor | Conditions | Product | Observations |

| 2-Aminobenzonitrile | High temperature, neat | This compound | Often a byproduct, low yield |

| N,N'-Diaryl-2-aminobenzamidines | Thermal cyclodehydrogenation | Substituted Tricycloquinazolines | Requires high temperatures |

Modern Synthetic Approaches to the this compound Scaffold

Contemporary synthetic chemistry has ushered in an era of more refined and efficient methods for constructing the this compound scaffold. These modern approaches often employ catalysts to achieve transformations under milder conditions with higher yields and greater functional group tolerance.

Transition-Metal Catalysis: The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocyclic systems, including this compound. nih.govnih.govyoutube.com Palladium-, copper-, and rhodium-catalyzed cross-coupling and C-H activation/annulation reactions have emerged as powerful tools. For example, the palladium-catalyzed reaction of 2-haloanilines with 2-aminobenzamides can provide a convergent route to the this compound core. These methods offer significant advantages in terms of efficiency and the ability to introduce molecular diversity.

Photocatalysis: Visible-light photocatalysis has recently gained prominence as a green and sustainable synthetic strategy. chim.it This approach utilizes light energy to initiate chemical transformations, often under ambient temperature and pressure. While specific applications to this compound are still emerging, the principles of photocatalytic C-H functionalization and cyclization hold great promise for the future synthesis of this scaffold. For instance, a photocatalytic dehydrogenative annulation of suitably substituted anilines and benzamides could provide a direct and atom-economical route to tricycloquinazolines.

Chemical Derivatization and Functionalization of this compound

The ability to modify the this compound core is crucial for tuning its properties and exploring its potential in various applications. Functionalization can be achieved through a variety of chemical reactions, with nucleophilic substitution and regioselective synthesis being key strategies.

Nucleophilic Substitution Reactions for this compound Functionalization

The electron-deficient nature of the pyrimidine (B1678525) ring within the this compound system makes it susceptible to nucleophilic attack, particularly when activated with suitable leaving groups. Nucleophilic aromatic substitution (SNAr) is a common strategy for introducing a wide range of functional groups.

For example, a chloro-substituted this compound can react with various nucleophiles such as amines, alkoxides, and thiolates to yield the corresponding substituted derivatives. The regioselectivity of these reactions is often dictated by the electronic properties of the this compound core and the position of the leaving group.

| This compound Derivative | Nucleophile | Product |

| Chloro-tricycloquinazoline | Amine (R-NH₂) | Amino-tricycloquinazoline |

| Chloro-tricycloquinazoline | Alkoxide (R-O⁻) | Alkoxy-tricycloquinazoline |

| Chloro-tricycloquinazoline | Thiolate (R-S⁻) | Thioether-tricycloquinazoline |

Regioselective Synthesis of Substituted this compound Analogues

Controlling the position of substituents on the this compound skeleton is essential for structure-activity relationship studies. Regioselective synthesis aims to introduce functional groups at specific sites with high precision. mdpi.comrsc.org

This can be achieved by employing starting materials with pre-installed functional groups that direct the cyclization reaction to a specific outcome. For instance, using a substituted anthranilamide in a condensation reaction can lead to a regioselectively substituted this compound. Modern catalytic methods, particularly those involving directed C-H functionalization, offer powerful tools for the regioselective derivatization of the pre-formed this compound core. nih.gov

Reaction Mechanism Elucidation in this compound Synthesis and Transformation

Understanding the mechanisms of the reactions involved in the synthesis and functionalization of this compound is fundamental for optimizing existing methods and designing new, more efficient synthetic routes.

Computational studies, employing techniques such as Density Functional Theory (DFT), have become invaluable in elucidating reaction pathways, transition state structures, and the energetics of these transformations. nih.govrsc.org For instance, DFT calculations can help to rationalize the regioselectivity observed in nucleophilic substitution reactions by analyzing the electron density distribution and the stability of reaction intermediates.

In the context of classical pyrolytic syntheses, mechanistic studies are more challenging due to the harsh reaction conditions. However, it is generally accepted that these reactions proceed through radical or concerted pericyclic pathways.

For modern catalytic reactions, mechanistic investigations often involve a combination of experimental techniques, such as kinetic studies and the isolation of intermediates, with computational modeling. These studies have been instrumental in understanding the role of the catalyst and the intimate details of the bond-forming steps in the construction of the this compound scaffold.

Mechanistic Pathways of this compound Ring Formation

The formation of the this compound ring is not as commonly documented as that of simpler quinazolines. However, a key historical method for its synthesis is through a cyclodehydrogenation reaction. This process involves the formation of the final ring through an intramolecular cyclization accompanied by the loss of hydrogen.

One of the foundational syntheses of this compound was reported by Partridge, Slorach, and Vipond in 1964. rsc.org While the detailed mechanistic elucidation was limited by the analytical techniques of the era, the proposed pathway likely involves the following key steps:

Initial Condensation: The synthesis often starts from precursors like 2-aminobenzamides (anthranilamides) or related structures. These can undergo condensation reactions with suitable carbonyl compounds or their equivalents. For instance, the reaction of an anthranilamide with an aldehyde would initially form a Schiff base intermediate.

Intramolecular Cyclization: The crucial step is the intramolecular cyclization. In the case of a Schiff base formed from an anthranilamide, the amide nitrogen can act as a nucleophile, attacking the imine carbon to form a new six-membered ring. This results in a dihydro-tricycloquinazoline intermediate.

Dehydrogenation (Aromatization): The final step is the dehydrogenation of the cyclized intermediate to yield the aromatic this compound ring system. This step often requires an oxidizing agent or can occur under thermal conditions with the expulsion of hydrogen gas. The driving force for this step is the formation of a stable, conjugated aromatic system.

A plausible mechanistic sequence for the formation of a this compound derivative from an N-substituted anthranilamide and an aldehyde is depicted below:

Step 1: Imine Formation: The primary amine of the anthranilamide derivative attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an imine (Schiff base).

Step 2: Intramolecular Nucleophilic Attack: The amide nitrogen attacks the electrophilic imine carbon, leading to the formation of a new heterocyclic ring.

Step 3: Tautomerization and Oxidation: The resulting intermediate may undergo tautomerization, followed by an oxidation step (dehydrogenation) to furnish the final aromatic this compound product.

The reaction conditions, such as the choice of solvent, catalyst (often acidic or basic), and temperature, play a critical role in influencing the reaction rate and the stability of the intermediates.

Understanding Reaction Intermediates and Transition States in this compound Derivatization

The derivatization of the this compound core allows for the introduction of various functional groups, which can significantly modulate its chemical and physical properties. Understanding the intermediates and transition states in these derivatization reactions is essential for controlling regioselectivity and stereoselectivity. While specific computational studies on this compound derivatization are scarce in the readily available literature, we can infer the nature of these transient species based on the reactivity of related heterocyclic systems.

Derivatization reactions on the this compound scaffold can be broadly categorized into electrophilic and nucleophilic substitutions.

Electrophilic Aromatic Substitution:

The this compound ring system is an electron-rich aromatic system, making it susceptible to electrophilic attack. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be envisaged.

Reaction Intermediates: The key intermediate in these reactions is the arenium ion (or sigma complex). This is a carbocationic species formed by the attack of an electrophile on one of the carbon atoms of the aromatic rings. The stability of the arenium ion is a crucial factor in determining the regioselectivity of the substitution. The nitrogen atoms in the quinazoline (B50416) core can influence the electron density distribution and thus direct the incoming electrophile to specific positions.

Transition States: The formation of the arenium ion proceeds through a high-energy transition state . Computational studies on related N-heterocycles can provide insights into the geometry and energy of these transition states. The energy barrier to reach this transition state determines the reaction rate. A second transition state is involved in the deprotonation of the arenium ion to restore aromaticity.

Nucleophilic Aromatic Substitution:

Certain positions on the this compound ring, particularly those activated by the electron-withdrawing effect of the nitrogen atoms, may be susceptible to nucleophilic attack.

Reaction Intermediates: The intermediate in nucleophilic aromatic substitution is typically a Meisenheimer complex . This is a negatively charged species formed by the addition of a nucleophile to an electron-deficient aromatic ring. The stability of the Meisenheimer complex is enhanced by the presence of electron-withdrawing groups.

Transition States: The formation of the Meisenheimer complex is the rate-determining step and involves a high-energy transition state. A second transition state is associated with the departure of the leaving group to regenerate the aromatic system.

Data on Hypothetical Intermediates in this compound Derivatization:

The following table provides hypothetical data on the nature of intermediates and transition states that would be expected in the derivatization of a generic this compound structure, based on established principles of organic reaction mechanisms.

| Reaction Type | Key Intermediate | Nature of Intermediate | Expected Transition State Characteristics |

| Electrophilic Nitration | Arenium Ion | Carbocationic, resonance-stabilized | High energy, late transition state resembling the arenium ion. |

| Nucleophilic Substitution | Meisenheimer Complex | Anionic, resonance-stabilized | High energy, formation is typically the rate-determining step. |

| N-Alkylation | N-Alkyl Tricycloquinolinium Salt | Cationic | SN2-type transition state with partial bond formation and breaking. |

It is important to note that the actual energies and structures of these intermediates and transition states would require detailed computational analysis, such as Density Functional Theory (DFT) calculations, which are not extensively available for the this compound system in the current literature.

Advanced Materials Science and Supramolecular Architectures Based on Tricycloquinazoline

Tricycloquinazoline in Supramolecular Nanomaterials

The disc-like, electron-deficient nature of the this compound (TCQ) core makes it a compelling building block for the construction of supramolecular nanomaterials. researchgate.net Its ability to self-assemble into well-defined, functional nanostructures has garnered significant attention, leading to the development of novel materials with applications in fields like photocatalysis.

Directed Self-Assembly of this compound into Nanofibers

The directed self-assembly of this compound molecules into nanofibers has been successfully achieved through physical vapor deposition (PVD). researchgate.net This solvent-free method allows for the formation of supramolecular nanofibers with diameters of approximately 70 nm on various substrates. researchgate.netuni-bayreuth.de The process enables precise control over the length of the nanofibers by adjusting the evaporation time. researchgate.netuni-bayreuth.de This technique demonstrates that even molecules without large solubilizing groups, which are typically required for solution-based self-assembly, can form well-defined nano-objects. researchgate.net

The self-assembly process is driven by the spontaneous organization of the TCQ molecules, a cornerstone of bottom-up nanotechnology that provides molecular-level precision in the final structure. researchgate.net This approach to creating nanostructures is integral to the development of advanced, dynamic, and stimuli-responsive systems. researchgate.net The resulting nanofibers form densely packed layers, with the fibers growing perpendicularly from the substrate surface. researchgate.net

Fabrication of Mesostructured Nonwovens with this compound Nanofibers

A significant application of TCQ nanofibers is in the fabrication of mesostructured nonwovens. By using glass-microfiber nonwovens as a porous support, a unique "bottlebrush-like" morphology can be created where the TCQ nanofibers are grown directly onto the microfibers. researchgate.netresearchgate.net This method results in a hierarchical material that combines the properties of both the microfibers and the supramolecular nanofibers. researchgate.netorcid.org

These mesostructured nonwovens have shown promise as heterogeneous photocatalysts for the degradation of organic pollutants in water. researchgate.netuni-bayreuth.de For instance, they have been successfully used to degrade rhodamine B and tetracycline (B611298). researchgate.net A key advantage of this system is the stability of the nanofibers; they remain intact on the support even after use in batch processes or under continuous flow conditions, allowing for their reuse. researchgate.netresearchgate.net This demonstrates a viable approach to creating functional, reusable catalytic materials with a controlled morphology. researchgate.net

Intermolecular Interactions Driving this compound Supramolecular Assembly

The self-assembly of this compound into supramolecular structures is governed by a variety of non-covalent intermolecular interactions. A primary driving force is the π-π stacking between the large, aromatic cores of the TCQ molecules. rri.res.in This interaction is common in disc-like molecules and leads to the formation of columnar structures. rri.res.in

In addition to π-π stacking, other interactions such as hydrogen bonding and van der Waals forces play a crucial role in the stability and arrangement of the assembled structures. While the specific contributions of each type of interaction can be complex to quantify, the collective effect is the formation of ordered assemblies. tandfonline.com The presence of multiple interaction sites on the TCQ molecule allows for a high degree of control over the resulting supramolecular architecture. mdpi.com The careful design of molecular substituents can be used to tune these interactions and direct the assembly towards desired structures. nih.gov

This compound-Based Discotic Liquid Crystals

This compound serves as a core for a notable class of discotic liquid crystals (DLCs), which are characterized by their disc-shaped molecules. tandfonline.comtandfonline.com These materials are of interest for their potential in optical and electronic applications, such as in data storage and light-emitting devices, owing to their unique self-organizing properties and electrical conductivity. researchgate.netuni-wuppertal.de

Molecular Design and Synthesis of this compound Discogens

The molecular design of TCQ-based discogens typically involves the attachment of flexible peripheral side chains to the rigid TCQ core. These side chains, often alkyl or alkoxy groups, are crucial for inducing liquid crystalline behavior. tandfonline.comuni-wuppertal.de The synthesis of these materials often starts from a substituted precursor which is then used to build the heterocyclic TCQ core. researchgate.net

A common synthetic route involves the nucleophilic substitution of a halogenated TCQ derivative, such as hexachlorothis compound, with thiolate anions to introduce thioalkoxy side chains. tandfonline.comtandfonline.com By varying the length of these aliphatic side chains, the thermal properties and mesophase behavior of the resulting DLCs can be systematically tuned. tandfonline.com For example, a series of 2,3,7,8,12,13-hexa(thioalkoxy)this compound derivatives with side chains ranging from three to eighteen carbon atoms have been synthesized, all of which exhibit mesogenic properties over a wide temperature range. tandfonline.comtandfonline.com

Another synthetic strategy involves introducing ethyleneoxy side chains before the formation of the TCQ core, which can lead to materials with broad mesophase ranges. researchgate.net The introduction of branched or chiral side chains has also been explored to modify the packing and thermal characteristics of the liquid crystal phases. researchgate.netuni-wuppertal.de

Columnar Mesophase Formation and Structural Characterization in this compound Liquid Crystals

The majority of TCQ-based discotic liquid crystals self-assemble into columnar mesophases. rri.res.intandfonline.com In these phases, the disc-shaped molecules stack on top of one another to form columns, which then arrange themselves into a two-dimensional lattice. uni-wuppertal.de The most common arrangement is a hexagonal columnar (Colh) phase, where the columns form a hexagonal pattern. researchgate.netresearchgate.net

The formation and structure of these mesophases are typically characterized using a combination of techniques, including differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray diffraction (XRD). tandfonline.comtandfonline.com DSC is used to determine the temperatures of the phase transitions, while POM allows for the visualization of the characteristic textures of the different liquid crystal phases. tandfonline.com

X-ray diffraction provides detailed information about the structure of the mesophase. For example, XRD studies on a series of hexa(thioalkoxy)this compound derivatives confirmed the presence of a two-dimensional hexagonal lattice. tandfonline.comtandfonline.com The lattice parameters, which describe the spacing between the columns, were found to increase with the length of the aliphatic side chains. tandfonline.com These studies also allow for the determination of the intracolumnar spacing, or the distance between the TCQ cores within a column, which is typically in the range of 0.35 nm, indicating significant π-π overlap. rri.res.in

Charge Transport Phenomena in this compound Discotic Liquid Crystals

Discotic liquid crystals (DLCs) composed of this compound derivatives exhibit fascinating charge transport properties. The disc-like shape of TCQ molecules facilitates their self-assembly into columnar structures, which act as quasi-one-dimensional pathways for charge carriers. hexapb.comuni-wuppertal.de This organization is crucial for their application in electronic devices. hexapb.com

The primary mechanism of charge transport in these systems is hopping between the π-systems of adjacent molecules within a column. The efficiency of this process is highly dependent on the degree of molecular order and the distance between the molecules. Factors such as the length of the aliphatic side chains attached to the TCQ core can significantly influence charge carrier mobility. psu.edu Longer side chains can increase disorder within the columns, leading to a decrease in conductivity. psu.edu Conversely, a higher degree of order, as seen in some highly ordered helical phases, can result in significantly higher charge-carrier mobilities. psu.edu

Doping these materials with oxidizing or reducing agents can dramatically increase their electrical conductivity. psu.edu For instance, doping 2,3,7,8,12,13-hexakis(hexylthio) this compound with potassium has been shown to achieve quasi-1D electrical conductivities. psu.edu The charge-carrier mobility, a key parameter for semiconductor performance, can be investigated using techniques like Scanning Tunneling Microscopy (STM), which allows for the measurement of the tunneling current and provides insights into the movement of charge carriers along the molecular columns. hexapb.com

Table 1: Charge Transport Properties of this compound-Based Discotic Liquid Crystals

| Property | Description | Influencing Factors |

| Charge Transport Mechanism | Primarily hopping between π-systems of adjacent molecules in columnar structures. psu.edu | Molecular packing, side-chain length, temperature. psu.edu |

| Charge Carrier Mobility | A measure of how quickly a charge carrier moves in an electric field. Mobilities on the order of 10⁻³-10⁻⁴ cm² V⁻¹ s⁻¹ have been reported. psu.edu | Degree of columnar order, presence of defects, side-chain length. hexapb.compsu.edu |

| Electrical Conductivity | Can be significantly enhanced by doping with oxidizing or reducing agents. psu.edu | Dopant concentration, molecular structure. psu.edu |

Langmuir Monolayer and Langmuir-Blodgett Film Studies of Amphiphilic this compound Derivatives

The Langmuir-Blodgett (LB) technique provides a method for creating highly ordered, layer-by-layer molecular films. saske.skresearchgate.net Amphiphilic this compound derivatives, which possess both hydrophilic and hydrophobic parts, can form stable monolayers at the air-water interface, known as Langmuir films. researchgate.netwikipedia.org These monolayers can then be transferred onto a solid substrate to form Langmuir-Blodgett films. saske.skwikipedia.org

The formation and structure of these films are influenced by molecular interactions and external parameters like surface pressure. researchgate.net Studies on amphiphilic this compound (AmTCQ) have shown the existence of different phases, including gas, low-density liquid, and high-density liquid phases, in the Langmuir monolayer. researchgate.net The structure of the transferred LB films can be studied using techniques like atomic force microscopy (AFM). researchgate.net The ability to control the molecular organization in these films makes them promising for applications in molecular electronics. researchgate.net

Metal-Organic Frameworks (MOFs) Incorporating this compound Ligands

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of this compound-based ligands into MOF structures has led to the development of novel materials with interesting electronic and catalytic properties.

Rational Design and Synthesis of 2D Conductive this compound-Based MOFs

Two-dimensional (2D) conductive MOFs based on this compound have emerged as a promising class of materials. researchgate.netresearchgate.netnih.gov The design of these MOFs involves the use of multitopic ligands, such as 2,3,7,8,12,13-hexahydroxythis compound (HHTQ), which can coordinate with transition metal ions like Cu²⁺ and Ni²⁺. researchgate.netresearchgate.netnih.gov This coordination results in the formation of 2D graphene-like porous sheets, for example, M₃(HHTQ)₂ (where M = Cu, Ni). researchgate.netresearchgate.netnih.gov

The nitrogen-rich and electron-deficient nature of the this compound core can enhance the crystallinity of the resulting MOFs. rsc.org These 2D c-MOFs can be considered as single-atom catalysts where the metal centers are uniformly distributed within the hexagonal lattices. researchgate.netresearchgate.netnih.gov The synthesis of these materials opens up possibilities for their use in electrocatalysis and energy storage. researchgate.netresearchgate.netnih.gov

Coordination Chemistry and Topology of this compound in MOF Structures

In these 2D MOFs, the this compound-based ligands coordinate to the metal ions, forming a stable framework. For instance, in Ni₃(HATQ)₂, derived from 2,3,7,8,12,13-hexaaminothis compound (HATQ), X-ray absorption fine structure (XAFS) spectra confirm the formation of square-planar NiN₄ coordination units. researchgate.net Powder X-ray diffraction (PXRD) combined with theoretical simulations helps in determining the crystalline structure and stacking mode, such as an eclipsed AA stacking mode. researchgate.net The resulting structures often exhibit permanent porosity, which is a key feature of MOFs. researchgate.netrsc.org

Electronic Conductivity Mechanisms in this compound-MOF Systems

The electronic conductivity in this compound-based MOFs is a key property for their application in electronic devices. rsc.org The conductivity can arise from different mechanisms, including through-bond and through-space charge transport. nih.govacs.org In 2D c-MOFs, the extended π-conjugation of the ligands and the coordination with metal ions facilitate charge delocalization, leading to intrinsic conductivity. acs.org

The conductivity of these MOFs can be significant; for example, the bulk conductivity of Ni₃(HATQ)₂ has been measured to be 2.12 mS m⁻¹ at room temperature. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into the electronic band structure and density of states, revealing the metallic or semiconducting nature of these materials. rsc.orgnih.gov In some cases, the charge transport mechanism is described as redox hopping, where electrons move between redox-active sites within the framework. nih.gov

Table 2: Properties of this compound-Based MOFs

| MOF System | Ligand | Metal Ion | Key Properties |

| M₃(HHTQ)₂ | 2,3,7,8,12,13-Hexahydroxythis compound (HHTQ) | Cu²⁺, Ni²⁺ | 2D graphene-like sheets, uniform distribution of metal centers, potential for electrocatalysis. researchgate.netresearchgate.netnih.gov |

| Cu-HHTQ | 2,3,7,8,12,13-hexahydroxythis compound (HHTQ) | Cu²⁺ | Facilitates Li⁺/e⁻ transport, high capacity for lithium storage. researchgate.netnih.gov |

| Ni₃(HATQ)₂ | 2,3,7,8,12,13-Hexaaminothis compound (HATQ) | Ni²⁺ | p-type ligand-based, exhibits co-storage of cations and anions in batteries, good electrical conductivity. rsc.orgrsc.orgnih.gov |

Advanced Applications in Optoelectronics and Energy Conversion

The unique properties of this compound-based materials make them suitable for various advanced applications in optoelectronics and energy conversion.

The tunable electronic properties and self-assembly characteristics of TCQ derivatives are advantageous for optoelectronic devices. uni-wuppertal.demdpi.com They have been explored for use in organic light-emitting diodes (OLEDs) and as materials for optical data storage. uni-wuppertal.detandfonline.com The nonlinear absorption properties of organometallic compounds linking this compound to iridium groups have also been studied for optical switching applications. optica.org

In the realm of energy conversion, this compound-based materials are showing great promise. numberanalytics.compraiseworthyprize.org The development of conductive MOFs incorporating TCQ ligands has opened up new avenues for their use as electrode materials in batteries and as electrocatalysts. mdpi.comfrontiersin.org For example, Cu₃(HHTQ)₂ has been investigated as an electrocatalyst for the reduction of CO₂ to methanol (B129727). researchgate.netnih.govresearcher.life Furthermore, TCQ-based MOFs have been successfully used as electrode materials for lithium-ion and sodium-ion batteries, demonstrating high capacity and good cycling stability. researchgate.netnih.govrsc.org

Heterogeneous Photocatalysis by this compound Nanomaterials

Functional supramolecular nanostructures composed of this compound serve as promising heterogeneous photocatalysts for environmental remediation. researchgate.net A straightforward method to create these materials involves physical vapor deposition (PVD), which allows for the fabrication of supramolecular nanofibers from TCQ. researchgate.net These nanofibers, with uniform diameters of approximately 70 nm, can be deposited on various substrates, including glass-microfiber nonwovens, to create a bottlebrush-like morphology. researchgate.net Such mesostructured nonwovens have proven effective in the photocatalytic degradation of organic pollutants like rhodamine B and the antibiotic tetracycline in aqueous solutions. researchgate.netresearchgate.net The immobilization of the TCQ nanofibers on a support enhances their photocatalytic activity; for instance, the degradation of rhodamine B is 22% faster with immobilized nanofibers compared to unsupported ones, an effect attributed to the prevention of agglomeration and the maintenance of a high active surface area. researchgate.netuni-bayreuth.de These photocatalytic systems demonstrate robustness, maintaining their morphology and effectiveness even under continuous flow conditions, which is advantageous for potential large-scale applications. researchgate.net

To understand the specific roles of different reactive oxygen species (ROS) in TCQ-based photocatalysis, scavenger experiments have been conducted during the degradation of rhodamine B. uni-bayreuth.de In these studies, specific chemicals are introduced to quench particular ROS and observe the effect on the degradation rate.

Hydroxyl Radicals (•OH): The use of isopropanol, a known scavenger for hydroxyl radicals, showed no negative impact on the photocatalytic process. This suggests that •OH radicals are not significantly involved in the degradation of rhodamine B by TCQ nanofibers. uni-bayreuth.de

Holes (h⁺): When triethanolamine (B1662121) (TEOA) was used as a scavenger for photogenerated holes, the degradation rate constant decreased by 25%. This indicates that direct oxidation by holes plays a role in the degradation mechanism, though it is not the dominant pathway. uni-bayreuth.de

Superoxide (B77818) Radicals (•O₂⁻): The most significant effect was observed with the addition of p-benzoquinone (p-BQ), a superoxide radical scavenger. In its presence, the reaction rate constant plummeted by 85%. uni-bayreuth.de This strongly indicates that superoxide radicals, generated from the reduction of molecular oxygen by photogenerated electrons, are the primary reactive species responsible for the degradation of rhodamine B in this system. uni-bayreuth.de

Table 1: Effect of Scavengers on Photocatalytic Degradation Rate Based on the degradation of rhodamine B using TCQ nanofiber nonwovens.

| Scavenger | Targeted Reactive Species | Effect on Degradation Rate Constant | Implication |

| Isopropanol | Hydroxyl Radical (•OH) | No significant effect uni-bayreuth.de | •OH is not a major contributor. uni-bayreuth.de |

| Triethanolamine (TEOA) | Hole (h⁺) | 25% decrease uni-bayreuth.de | h⁺ plays a secondary role. uni-bayreuth.de |

| p-Benzoquinone (p-BQ) | Superoxide Radical (•O₂⁻) | 85% decrease uni-bayreuth.de | •O₂⁻ is the main reactive species. uni-bayreuth.de |

Electrocatalytic CO₂ Reduction using this compound-Based MOFs

Two-dimensional conductive metal-organic frameworks (2D c-MOFs) incorporating this compound ligands are emerging as highly effective electrocatalysts for the carbon dioxide reduction reaction (CO₂RR). nih.govresearcher.life By using a nitrogen-rich TCQ-based ligand, specifically 2,3,7,8,12,13-hexahydroxythis compound (HHTQ), in coordination with transition metal ions like copper (Cu²⁺) or nickel (Ni²⁺), researchers have created graphene-like porous sheets (M₃(HHTQ)₂). nih.govresearchgate.net These materials function as single-atom catalysts, with the metal centers uniformly distributed throughout the structure. researcher.liferesearchgate.net The Cu₃(HHTQ)₂ framework, in particular, demonstrates exceptional catalytic activity and selectivity for converting CO₂ into methanol (CH₃OH). nih.govresearchgate.netresearchgate.net

The electrocatalytic conversion of CO₂ to methanol on the Cu₃(HHTQ)₂ catalyst proceeds through a series of steps involving key intermediates. researchgate.net The process occurs at the CuO₄ active sites within the MOF structure. researchgate.net Free-energy profile calculations show a proposed catalytic mechanism where CO₂ is sequentially reduced. researchgate.net The nitrogen-rich TCQ ligand plays a crucial role by enhancing CO₂ adsorption energies compared to isostructural MOFs without nitrogen enrichment, such as Cu₃(HHTP)₂. researcher.liferesearchgate.net This stronger adsorption facilitates the initial activation of the CO₂ molecule at the copper center, initiating the reduction cascade that ultimately yields methanol. researchgate.net

The performance and product selectivity of TCQ-based MOF electrocatalysts can be systematically tuned by modifying their chemical and structural features. researchgate.netacs.org

Metal Center Identity: The choice of the transition metal node is a primary factor influencing catalytic activity. The Cu₃(HHTQ)₂ framework shows superior performance and selectivity for methanol production compared to its isostructural nickel counterpart, Ni₃(HHTQ)₂. nih.govresearcher.life This highlights the critical role of the metal's electronic properties in determining the reaction pathway.

Ligand Functionalization: The nitrogen-rich and electron-deficient nature of the this compound ligand itself is key to the catalyst's high performance. researchgate.net It enhances CO₂ adsorption and modifies the electronic environment of the metal centers. nih.govresearcher.life In broader MOF electrocatalysis, modifying ligands, for instance through halogen substitution, has been shown to improve crystallinity and conductivity, which are critical for high performance. researchgate.net

Applied Potential: In related conductive MOF systems, the ratio of products, such as the H₂/CO ratio in syngas production, can be adjusted by varying the applied potential during electrolysis. researchgate.netresearchgate.net This provides a direct operational parameter to control selectivity.

These findings demonstrate that TCQ-based MOFs are a highly tunable platform for designing next-generation electrocatalysts for CO₂ conversion. acs.orgnih.gov

Table 2: Performance of this compound-Based MOFs in Electrocatalytic CO₂ Reduction

| Catalyst | Product(s) | Max. Faradaic Efficiency (FE) | Applied Potential (vs. RHE) | Key Finding |

| Cu₃(HHTQ)₂ | CH₃OH (sole product) nih.govresearchgate.net | 53.6% nih.govresearcher.liferesearchgate.net | -0.4 V nih.govresearcher.liferesearchgate.net | Superior activity due to Cu center and N-rich ligand. nih.govresearcher.life |

| Ni₃(HHTQ)₂ | Not specified | Lower than Cu₃(HHTQ)₂ nih.govresearcher.life | Not specified | Metal center identity is crucial for performance. nih.gov |

This compound-Based Materials in Energy Storage Devices

The redox-active and aromatic nature of the this compound moiety makes it a compelling component for electrode materials in energy storage systems like batteries and supercapacitors. researchgate.netresearchgate.net However, the practical application of individual organic molecules is often hindered by low conductivity and dissolution in electrolytes. researchgate.net A successful strategy to overcome these limitations is to immobilize TCQ units within conductive MOF architectures. researchgate.net

A 2D conductive MOF, Cu-HHTQ, which incorporates both a this compound (TQ) ligand and CuO₄ units, has been developed as a high-performance anode for lithium-ion batteries. researchgate.net In this system, the TQ moiety was identified as being redox-active with Li⁺ for the first time. researchgate.net The synergistic effect between the TQ ligand and the copper units facilitates efficient Li⁺ and electron transport and ensures a resilient electrode structure. researchgate.net This results in a high specific capacity of 657.6 mAh g⁻¹ at a current density of 600 mA g⁻¹, along with remarkable high-rate capability and impressive cycling stability. researchgate.net

Furthermore, a nickel-based TCQ-MOF, Ni₃(HATQ)₂, has been synthesized for use in sodium-ion batteries (SIBs). chemrxiv.orgrsc.org This material is notable for demonstrating the co-storage of both cations (Na⁺) and anions from the electrolyte, a novel feature for 2D c-MOFs. chemrxiv.orgrsc.org The Ni₃(HATQ)₂ cathode delivers high capacity and excellent performance, retaining 95% of its capacity after 1000 cycles. chemrxiv.orgrsc.org These examples highlight that incorporating TCQ into conductive frameworks is a promising strategy for creating advanced electrode materials for next-generation energy storage devices. researchgate.netchemrxiv.orgrsc.org

Table 3: Performance of this compound-Based Materials in Energy Storage

| Material | Device Application | Key Performance Metric | Ion | Key Feature |

| Cu-HHTQ | Lithium-ion Battery (Anode) | 657.6 mAh g⁻¹ at 600 mA g⁻¹ researchgate.net | Li⁺ | Synergistic effect of redox-active TCQ and CuO₄ units. researchgate.net |

| Ni₃(HATQ)₂ | Sodium-ion Battery (Cathode) | 95% capacity retention after 1000 cycles chemrxiv.orgrsc.org | Na⁺ / Anions | First 2D c-MOF to show co-storage of cations and anions. chemrxiv.orgrsc.org |

Investigation of Optical Switching and Nonlinear Optical Properties of this compound Complexes

The unique electronic structure of the this compound (TCQ) core has prompted investigations into its utility in advanced materials, particularly for applications in nonlinear optics (NLO) and optical switching. Research has focused on integrating TCQ into larger molecular architectures, such as organometallic complexes, to harness and enhance these properties.

A significant area of study has been the characterization of a series of multinuclear iridium compounds with the general formula TCQ[Ir(ppz)₂]n, where 'n' can be 1, 2, or 3, and 'ppz' represents 1-phenylpyrazole. nih.govresearchgate.netoptica.org These organometallic compounds were specifically designed to explore their nonlinear absorption capabilities for potential use in all-optical switching. researchgate.net Organic and organometallic dyes are of particular interest for NLO applications because their properties can be tailored through synthetic chemistry. researchgate.netoptica.org

The primary nonlinear optical effect observed in these TCQ-iridium complexes is Reverse-Saturable Absorption (RSA). nih.govresearchgate.netresearchgate.net RSA is a phenomenon where a material's absorption of light increases as the intensity of the incident light increases. optica.org This occurs when the absorption cross-section of the excited state is significantly larger than that of the ground state at a specific wavelength. optica.orgresearchgate.net Materials exhibiting strong RSA are candidates for applications like all-optical switching because they offer large nonlinearity over a broad wavelength range and can respond rapidly enough to modulate laser pulses. optica.orgresearchgate.net

Research Findings

Detailed studies using transient absorption (TA) spectroscopy and Z-scan measurements have elucidated the photophysical processes and nonlinear optical characteristics of these TCQ-iridium complexes. nih.govresearchgate.netoptica.org

Key findings from these investigations include:

Excited State Dynamics : Upon photoexcitation, a triplet metal-to-ligand charge transfer (³MLCT) excited state is formed on a subpicosecond timescale. nih.govresearchgate.netoptica.org This is facilitated by the presence of the heavy iridium atom, which promotes rapid intersystem crossing. optica.org This excited state is long-lived, decaying back to the ground state on a microsecond timescale. nih.govresearchgate.net

Broadband Absorption : Transient absorption bands for all three complexes (n=1, 2, 3) were observed across a wide spectral range from 475 nm to 900 nm. nih.govresearchgate.netoptica.org This indicates their potential for RSA over this broad range in the visible and near-infrared regions. researchgate.net In fact, they exhibit one of the broadest optical windows reported for reverse saturable absorbers. researchgate.net

Nonlinear Absorption : Z-scan measurements performed with both picosecond and nanosecond laser pulses at a wavelength of 532 nm confirmed the presence of strong RSA behavior for all three compounds. nih.govresearchgate.netresearchgate.net

The research established a clear structure-property relationship among the complexes. The effective excited-state absorption cross-section (σex) and the RSA figure of merit were found to be highest for the compound with a single iridium group (n=1) and decreased as the number of iridium moieties increased. nih.govresearchgate.net The asymmetric nature of the n=1 complex likely results in a larger excited-state dipole moment, enhancing its RSA properties compared to the more symmetric n=3 compound. researchgate.net

The table below summarizes the effective excited-state absorption cross-sections measured for the TCQ[Ir(ppz)₂]n series at 532 nm.

| Compound | Number of Iridium Groups (n) | Effective Excited-State Absorption Cross-Section (σex) (cm²) |

| TCQIr(ppz)₂ | 1 | 23.9 x 10⁻¹⁸ |

| TCQ[Ir(ppz)₂]₂ | 2 | 12.5 x 10⁻¹⁸ |

| TCQ[Ir(ppz)₂]₃ | 3 | 10.6 x 10⁻¹⁸ |

Data sourced from Shensky et al. (2015) researchgate.net

These findings underscore the potential of TCQ-based organometallic compounds for optical switching applications. researchgate.net The ability to tune the nonlinear optical response by modifying the number of metallic centers provides a pathway for the rational design of new materials for advanced photonic devices. researchgate.net

Computational Chemistry and Theoretical Modeling of Tricycloquinazoline

Electronic Structure Calculations of Tricycloquinazoline

Electronic structure calculations are essential for understanding the distribution of electrons within the this compound molecule, which in turn governs its reactivity, optical properties, and electrical characteristics. amazon.comlanl.govnih.gov These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, including complex molecules like this compound. wikipedia.org It has proven to be a versatile tool for predicting a wide range of molecular properties, from ground-state geometries to electronic behavior in complex environments like metal-organic frameworks (MOFs). nih.govmdpi.comyoutube.com

Research on this compound derivatives has leveraged DFT to gain significant insights. For instance, in studies of a 2D conjugated metal-organic framework, Ni₃(HATQ)₂, constructed from a hexaaminothis compound (HATQ) ligand, DFT calculations were instrumental. rsc.org These calculations revealed that the material possesses metallic electronic band structures, a property that facilitates electron transmission to active sites. rsc.org Furthermore, the molecular electrostatic potential (MESP) was determined using DFT to predict the likely active sites for ion binding. rsc.org

In another example, DFT computations on iridium complexes using this compound as a bridging ligand indicated a complicated electronic structure with contributions from the metal, the primary ligand, and the TCQ bridge. researchgate.net DFT has also been applied to model the electronic structures and conductivities of various 2D conductive MOFs, providing a theoretical basis for understanding their electrical properties. researchgate.net

Below is a table summarizing key applications of DFT in the study of this compound systems.

| System Studied | DFT Calculation Type | Key Findings | Reference |

| Ni₃(HATQ)₂ MOF | Electronic Band Structure, Density of States (DOS) | Revealed metallic properties beneficial for electron transmission. | rsc.org |

| Ni₃(HATQ)₂ MOF | Molecular Electrostatic Potential (MESP) | Predicted active sites for Na⁺ and PF₆⁻ binding. | rsc.org |

| Ir(III) Complexes with TCQ | Electronic Structure Analysis | Showed a complex electronic structure with contributions from Ir, ppy, and the TCQ ligand. | researchgate.net |

| General 2D c-MOFs | Electronic Structure, Conductivity Modeling | Provided a basis for understanding metal-insulator transitions and quantum interference effects. | researchgate.net |

Ab Initio Methods for Excited State Analysis in this compound

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for accurately describing the excited states of molecules. acmm.nlarxiv.org Analyzing excited states is key to understanding the photophysical properties of this compound, such as its absorption and emission of light. Common approaches for analyzing molecular excited states are based on one-particle density matrices (OPDMs). q-chem.com Two primary tools derived from OPDMs are attachment/detachment density analysis and natural transition orbitals (NTOs), which provide a compact and insightful description of an electronic transition. q-chem.com

For complex nitrogen-rich heteroaromatic molecules like this compound and its relatives, high-level ab initio methods are often required for reliable predictions. researchgate.netmdpi.com While standard methods like time-dependent DFT (TD-DFT) can struggle, more sophisticated wavefunction-based theories such as the algebraic diagrammatic construction scheme (ADC), second-order coupled cluster (SCS-CC2), and N-electron valence second-order perturbation theory (NEVPT2) have shown success in predicting the excited-state properties of similar systems. acs.orgresearchgate.net These methods are better equipped to handle the complex electronic effects, such as double excitations, that can be prominent in these molecules. researchgate.netacs.org

The analysis of excited states in this compound derivatives using these advanced methods can elucidate:

The nature of electronic transitions (e.g., n→π* or π→π*).

The degree of charge transfer upon excitation.

The interplay between different excited states, which governs photophysical pathways like intersystem crossing.

Singlet-Triplet Energy Gap Predictions for this compound Derivatives

The energy difference between the lowest excited singlet state (S₁) and the lowest triplet state (T₁), known as the singlet-triplet gap (ΔEₛₜ), is a critical parameter for materials used in applications like organic light-emitting diodes (OLEDs). Molecules with a small or even inverted singlet-triplet gap (where S₁ is lower in energy than T₁, violating Hund's rule) are of significant interest. researchgate.netacs.org

Predicting this gap accurately for nitrogen-doped polycyclic aromatic compounds, a class to which this compound belongs, is a known challenge for computational chemistry. acs.org Standard linear-response TD-DFT methods have been shown to systematically overestimate the ΔEₛₜ and often fail to predict an inverted gap. acs.orgresearchgate.net This failure is attributed to the inability of many common DFT functionals to correctly describe double excitation character, which can be crucial for stabilizing the S₁ state in these systems. researchgate.netacs.org

To overcome this, researchers have turned to more advanced computational approaches. Wavefunction-based methods and certain double-hybrid DFT functionals have demonstrated the ability to predict inverted singlet-triplet gaps in related molecules like heptazine derivatives. acs.orgfrontiersin.org For example, methods such as ADC(3) and NEVPT2 have successfully predicted negative ΔEₛₜ values for heptazine, whereas many DFT functionals yield a positive gap. frontiersin.org ΔSCF (Delta Self-Consistent Field) methods, particularly with hybrid functionals like PBE0, have also shown promise in providing more accurate ΔEₛₜ predictions compared to standard TD-DFT. acs.org

The accurate prediction of the ΔEₛₜ in this compound derivatives is essential for designing new materials with tailored photophysical properties, such as those exhibiting thermally activated delayed fluorescence (TADF) or inverted singlet-triplet behavior for high-efficiency OLEDs. acs.orgresearchgate.net

| Computational Method | Performance on Predicting ΔEₛₜ in N-Heterocycles | Reasoning/Comments | Reference |

| Linear-Response TD-DFT | Generally poor; fails to predict inverted gaps. | Inability to incorporate double excitation character. | acs.orgresearchgate.net |

| ROKS (Restricted Open-Shell Kohn-Sham) | Leads to positive ΔEₛₜ, failing to predict inversion. | Results in an error of over 0.2 eV for known INVEST molecules. | acs.org |

| ΔSCF (Delta Self-Consistent Field) | Can predict negative ΔEₛₜ, but is highly functional-dependent. | Captures orbital relaxation effects that drive the inversion. PBE0 functional shows good results. | acs.org |

| Double Hybrid TD-DFT | Can successfully predict inverted gaps. | Explicitly includes information about double excitations. | acs.orgresearchgate.net |

| Wavefunction Methods (ADC, CC2, NEVPT2) | Considered reliable for predicting inverted gaps. | Accurately describes the complex electronic structure of excited states. | acs.orgresearchgate.net |

Molecular Simulation and Dynamics Studies of this compound Systems

Molecular simulations provide a window into the dynamic behavior of this compound molecules, particularly how they interact with each other and how their individual structures flex and change. These studies are vital for understanding the properties of TCQ-based materials in the condensed phase. grafiati.comwikipedia.orggrafiati.com

Intermolecular Interaction Analysis in this compound Aggregates

The way this compound molecules arrange themselves in aggregates is determined by a balance of intermolecular forces, including hydrogen bonds, π-π stacking, and van der Waals interactions. nih.govscielo.org.za Understanding these interactions is key to controlling the structure and properties of materials made from TCQ derivatives. researchgate.net

A study on Langmuir-Blodgett films of an amphiphilic this compound (AmTCQ) discotic liquid crystal provides a direct example. researchgate.net It was observed that the structure of molecular aggregates on a surface is influenced by both intermolecular and molecule-substrate interactions. researchgate.net The study suggested that a deficiency in π-electrons in the AmTCQ molecule may result in weak intermolecular interactions. researchgate.net This weakness was proposed as the reason for the observation of both "face-on" (molecular plane parallel to the surface) and "edge-on" (molecular plane perpendicular to the surface) conformations within the same film phase. researchgate.net

Computational analysis of such aggregates can quantify the strength of different types of interactions. For example, in other organic molecular aggregates, hydrogen bonding has been identified as a primary driving force for stabilizing the core of nanoaggregates, complemented by π-π interactions. nih.gov Theoretical analysis can also predict how these interactions influence photophysical properties, such as the spectral shifts observed when molecules go from a solution to a solid state. nih.gov

Conformational Analysis of this compound Derivatives

Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt by rotating around its single bonds. chemistrysteps.comiscnagpur.ac.in For disc-shaped molecules like this compound, a key aspect of their conformation relates to their orientation in thin films and aggregates.

Studies of TCQ-based discotic liquid crystal molecules at air-water and air-solid interfaces have identified distinct conformations. researchgate.net In these systems, the molecules can arrange in a "face-on" conformation, where the flat plane of the TCQ core is parallel to the substrate, or an "edge-on" conformation, where it is perpendicular. researchgate.netresearchgate.net

The preferred conformation is highly dependent on the experimental conditions. For one amphiphilic TCQ derivative, a stable Langmuir monolayer was formed at the air-water interface where the molecules adopted a face-on conformation. researchgate.net In another study of a different TCQ derivative (TCQCB), the molecules were found to prefer an edge-on conformation in both low and high-density liquid phases of the monolayer. researchgate.net The transition between these states and the resulting structure of thin films can be controlled by parameters such as surface pressure. researchgate.net

| TCQ Derivative | Phase/Condition | Observed Conformation(s) | Reference |

| Amphiphilic TCQ (AmTCQ) | L1 phase (Langmuir-Blodgett film) | Face-on | researchgate.net |

| Amphiphilic TCQ (AmTCQ) | L12 phase (Langmuir-Blodgett film) | Both face-on and edge-on | researchgate.net |

| TCQCB | L1 and L2 phases (Langmuir monolayer) | Edge-on | researchgate.net |

Spectroscopic and Analytical Characterization Techniques for Tricycloquinazoline

Structural Elucidation of Tricycloquinazoline by X-ray Crystallography

X-ray crystallography has been instrumental in definitively determining the three-dimensional structure of this compound. Early studies established the foundational understanding of its molecular geometry.

The crystal structure of the parent this compound was determined to be monoclinic, with the space group P21/c. iucr.org The unit cell dimensions were found to be a = 16.51 Å, b = 3.873 Å, and c = 23.50 Å, with a β angle of 105.7°. iucr.org Each unit cell contains four molecules. iucr.org This analysis revealed that the TCQ molecule is planar to within ± 0.05 Å and possesses a threefold rotational axis perpendicular to the mean plane of the molecule. iucr.org The molecules are arranged in tightly packed columns along the b-axis, a feature that influences the physical properties of the crystals, such as their tendency to split along the needle axis. iucr.org

Derivatives of TCQ, such as the highly fluorescent 2,3,7,8,12,13-hexa(thioalkoxy)tricycloquinazolines, have also been studied using X-ray diffraction. tandfonline.com These studies confirmed that for derivatives with varying alkyl chain lengths (from 5 to 18 carbon atoms), the molecules arrange in a two-dimensional hexagonal lattice in their mesophase. tandfonline.com For instance, a derivative with an 8-carbon side chain exhibited a unit cell side of α = 24.8 Å. tandfonline.com Another study on new branched-chain TCQ derivatives found a very close core-to-core separation of 3.29 Å in the columnar mesophase, indicating very tight packing. rsc.org

Crystal Structure Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P21/c | iucr.org |

| a (Å) | 16.51 | iucr.org |

| b (Å) | 3.873 | iucr.org |

| c (Å) | 23.50 | iucr.org |

| β (°) | 105.7 | iucr.org |

| Molecules per unit cell (Z) | 4 | iucr.org |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Chemical Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the chemical structure of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For substituted TCQ derivatives, ¹H NMR spectra are crucial for verifying the identity and purity of the synthesized compounds. For example, in a chiral hexaalkoxy this compound, the aromatic protons (H1, H6, and H11) appear as a singlet at a downfield chemical shift (e.g., 7.72 ppm), while another set of aromatic protons (H4, H9, and H14) shows a singlet at a more upfield position (e.g., 6.91 ppm). uni-wuppertal.de The protons of the alkoxy side chains give characteristic signals, such as a triplet for the α-CH₂ protons. uni-wuppertal.de It has been noted that the ¹H NMR spectra of some TCQ derivatives are highly dependent on concentration and temperature, which suggests a strong tendency for the molecules to aggregate in solution. google.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. For a hexaalkoxy-substituted TCQ, the aromatic region of the ¹³C NMR spectrum can show distinct signals for the non-equivalent carbons of the core. uni-wuppertal.de For instance, a chiral hexaalkoxy TCQ derivative displayed seven signals in the aromatic region, confirming the C₃ symmetry of the core. uni-wuppertal.de

Representative ¹H NMR Data for Substituted Tricycloquinazolines

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| 2,3,6,7,10,11-Hexa(thioalkoxy)this compound derivative | CDCl₃ | 8.22 (d, J=8.5 Hz, 3H), 7.23 (d, J=1.7 Hz, 3H), 7.13 (dd, J=8.5, 1.7 Hz, 3H), 3.03 (t, J=7.3 Hz, 6H), 1.74 (m, 6H), 1.53 (m, 6H), 1.26 (bd, 48H), 0.89 (q, J=3.6 Hz) | google.com |

| Another Hexa(thioalkoxy)this compound derivative | CDCl₃ | 8.22 (s, 3H), 7.15 (s, 3H), 3.07 (t, J=7.3 Hz, 6H), 3.06 (t, J=7.2 Hz, 6H), 1.80 (m, 12H), 1.70 (m, 12H), 1.03 (q, J=7.3 Hz, 9H), 1.01 (q, J=7.3 Hz, 9H) | google.com |

| A further Hexa(thioalkoxy)this compound derivative | Not specified | 8.10 (s, 3H), 7.12 (s, 3H), 3.03 (t, J=7.0 Hz, 2H), 1.76 (m, 12H), 1.27 (br s, 108H), 0.84 (t, J=6.1 Hz, 18H) | google.com |

| Chiral Hexaalkoxy this compound | Not specified | 7.72 (s, aromatic H1, H6, H11), 6.91 (s, aromatic H4, H9, H14), 4.17 (t, α-CH₂) | uni-wuppertal.de |

Optical Spectroscopy of this compound

The unique electronic structure of the this compound core gives rise to interesting optical properties, which are extensively studied using various spectroscopic techniques.

UV-Visible Absorption and Fluorescence Spectroscopy of this compound

UV-Visible absorption spectroscopy reveals the electronic transitions within the TCQ molecule. TCQ and its derivatives typically exhibit absorption in the visible range up to about 500 nm. researchgate.net For instance, multinuclear iridium compounds containing a TCQ core show a primary absorption band around 390 nm, which is attributed to metal-to-ligand charge transfer (MLCT) electronic transitions. optica.org The intensity of this band can be modulated by the number of attached iridium fragments. optica.org The bandgap of supramolecular TCQ nanofibers has been determined from a Tauc plot of the UV-vis spectrum to be 2.57 eV. uni-bayreuth.de

Many this compound derivatives are highly fluorescent. tandfonline.comrsc.org The fluorescence emission behavior of TCQ has been reported, with studies investigating its properties in various solvents. optica.orgrsc.org TCQ-based discotic liquid crystals are noted for their fluorescent nature, which allows them to be used for imaging other non-fluorescent systems. rsc.orgresearchgate.net The photophysical properties, including fluorescence, are influenced by the solvent polarity. rsc.org The fluorescence spectra of TCQ and its 2-methyl and 2-bromo derivatives have been measured and characterized, showing that the S₁ → S₀ transition is symmetry forbidden, but fluorescence still occurs due to solvent-dependent perturbations. rsc.org

Time-Resolved Spectroscopic Studies of this compound Excited States

Time-resolved spectroscopy provides insights into the dynamics of the excited states of this compound. Studies on multinuclear iridium compounds with a TCQ core have used transient absorption (TA) spectroscopy to probe their excited states. optica.orgnih.gov These experiments revealed that a triplet metal-to-ligand charge transfer excited state is formed on a subpicosecond timescale and decays back to the ground state on a microsecond timescale. optica.orgnih.gov The TA spectra for these compounds show broad absorption bands from 475 to 900 nm. optica.orgnih.gov

The photophysical properties of TCQ and some of its derivatives have been investigated, characterizing both the singlet (S₁) and triplet (T₁) excited states as being of a π, π* nature. rsc.org The lifetime of the T₁ state in TCQ has been found to be unusually short. acs.org The total rate of radiationless deactivation from the S₁ state involves temperature-dependent processes. rsc.org

Vibrational Spectroscopy (FTIR, Raman) Applied to this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups and confirm the structure of this compound and its derivatives.

FTIR spectroscopy is a valuable tool for monitoring the synthesis of TCQ. For example, the completion of the tricyclization reaction to form TCQ can be monitored by the disappearance of the nitrile (C≡N) stretching vibration from the starting material. researchgate.net In the characterization of a 2D conjugated metal-organic framework based on hexaaminothis compound (HATQ), FTIR spectroscopy was used to identify characteristic peaks. rsc.org For instance, peaks around 505 cm⁻¹ and 3630 cm⁻¹ were assigned to the Ni-N bond and -NH bands, respectively, confirming the coordination between the metal and the ligand. rsc.org

Raman spectroscopy, in conjunction with DFT calculations, has been used to demonstrate the electrochemically active groups in TCQ-based materials during charge and discharge processes in battery applications. researchgate.net

Key FTIR Peak Assignments for a Ni-Coordinated Hexaaminothis compound MOF

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~505 | Ni-N bond | rsc.org |

| ~3630 | -NH band | rsc.org |

Electron Microscopy for Morphological Characterization of this compound Nanomaterials

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology of this compound-based nanomaterials.

Recent research has focused on the fabrication of supramolecular nanofibers from TCQ using physical vapor deposition (PVD). researchgate.netnih.gov SEM and TEM have been used to characterize the resulting nanostructures. researchgate.net SEM images have shown that TCQ can form densely packed layers of nanofibers with diameters of about 70 nm. researchgate.netnih.gov Side-view SEM images have demonstrated that the thickness of the nanofiber layer can be controlled by varying the deposition time. uni-bayreuth.de TEM provides higher resolution imaging of individual nanofibers. researchgate.net These techniques have been crucial in visualizing the "bottlebrush-like" morphology when TCQ nanofibers are grown on microfiber supports. researchgate.net The use of electron microscopy has confirmed that the morphology of these TCQ nanomaterials remains intact after use in applications such as photocatalysis. researchgate.netnih.gov

Scanning Electron Microscopy (SEM) of this compound Nanostructures

Scanning Electron Microscopy (SEM) is a powerful technique used to examine the surface topography and morphology of materials at the nanoscale. mdpi.comnipne.ro In the study of this compound, SEM has been instrumental in characterizing the formation and arrangement of its nanostructures.

Research has shown that TCQ can form homogeneously and densely packed layers of supramolecular nanofibers. researchgate.net SEM investigations reveal a grass-like morphology across the substrate when TCQ is deposited on a silica (B1680970) wafer. researchgate.net The side-view microscopy images, in particular, highlight this unique arrangement. researchgate.net The formation of these fibrous nanostructures can be achieved through methods like physical vapor deposition (PVD). researchgate.net

Table 1: SEM Analysis of this compound Nanofibers

| Parameter | Observation | Source |

|---|---|---|

| Morphology | Homogeneously and densely packed layer of supramolecular nanofibers with a grass-like appearance. | researchgate.net |

| Substrate | Silica wafer | researchgate.net |

| Deposition Technique | Physical Vapor Deposition (PVD) | researchgate.net |

Transmission Electron Microscopy (TEM) of this compound Nanofibers

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the detailed structural analysis of nanomaterials, including their internal structure. muni.cz For this compound nanofibers, TEM analysis has revealed important characteristics about their shape and dimensions.

Studies utilizing TEM have shown that TCQ nanofibers possess a ribbon-like and partially twisted structure. researchgate.net The typical width of these nanofibers has been determined to be approximately 70 nm. researchgate.netresearchgate.net Selected-area electron diffraction (SAED), a technique often combined with TEM, has demonstrated that the TCQ molecules are highly oriented along the long axis of the fibers. researchgate.net This high level of orientation is a key factor in the material's properties.

Table 2: TEM Analysis of this compound Nanofibers

| Parameter | Observation | Source |

|---|---|---|

| Structure | Ribbon-like and partially twisted. | researchgate.net |

| Typical Width | Approximately 70 nm. | researchgate.netresearchgate.net |

| Molecular Orientation | Highly oriented along the fiber's long axis. | researchgate.net |

Chromatographic and Mass Spectrometric Methods for this compound Analysis

Chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of chemical compounds. wikipedia.org The combination of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS), known as LC-MS, is a particularly powerful tool for analyzing complex mixtures. measurlabs.comrsc.org

In the context of this compound research, HPLC has been employed to monitor the concentration of substances in photocatalytic degradation studies. For instance, the concentration of tetracycline (B611298) was determined using HPLC during experiments where TCQ nanofibers were used as a photocatalyst. researchgate.net

Mass spectrometry, often used in tandem with chromatography, provides detailed information about the molecular weight and structure of compounds. chromatographyonline.com Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry have been used to characterize this compound and its derivatives. mpg.de

Table 3: Chromatographic and Mass Spectrometric Analysis Involving this compound

| Technique | Application | Source |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Determination of tetracycline concentration in photocatalytic degradation studies using TCQ nanofibers. | researchgate.net |

| MALDI-TOF Mass Spectrometry | Characterization of this compound. | mpg.de |

Mechanistic Molecular Biology and Biochemical Interactions of Tricycloquinazoline Derivatives

Molecular Interaction Studies with Biological Macromolecules

The planar, aromatic structure of the tricycloquinazoline scaffold is a key determinant of its ability to interact with various biological targets, including nucleic acids, proteins, enzymes, and receptors.

Certain derivatives of the this compound family, particularly those based on the researchgate.netnih.govnih.govtriazolo[4,3-c]quinazoline scaffold, have been specifically designed as DNA intercalators. nih.govresearchgate.net Intercalation is a mode of interaction where a planar molecule inserts itself between the base pairs of the DNA double helix. patsnap.comatdbio.com This action can disrupt the normal structure and function of DNA, interfering with processes like replication and transcription, which is a common mechanism for many anticancer agents. patsnap.comatdbio.com

Molecular docking studies have been employed to elucidate the binding modes of these derivatives with DNA. nih.govresearchgate.net These computational models suggest that the triazoloquinazoline chromophore positions itself between DNA base pairs, leading to a stable complex. nih.gov The binding affinity of these compounds to DNA has been evaluated, with some derivatives showing high binding affinity. nih.govresearchgate.net For example, a study on novel researchgate.netnih.govnih.govtriazolo[4,3-c]quinazoline derivatives identified compound 7c as having the highest binding affinity to DNA among the tested analogues. nih.govresearchgate.net The specific structural features that contribute to this high-affinity binding often include the planar aromatic system and potentially side chains that can interact with the grooves of the DNA. nih.govresearchgate.net While these studies strongly support the intercalative binding model, further biophysical experiments would be needed to fully detail the conformational changes induced in the DNA helix upon binding.

The interaction of this compound analogues with proteins is a dynamic process that has been investigated using computational methods such as molecular dynamics (MD) simulations. researchgate.netyoutube.comnih.gov These simulations provide insights into the stability of protein-ligand complexes and the specific interactions that govern binding. researchgate.netunimi.it For instance, MD simulations lasting up to 300 nanoseconds have been used to validate the binding of this compound-related inhibitors to the catalytic pockets of enzymes, demonstrating stable dynamic interactions. researchgate.net

These studies reveal that the binding is often driven by a combination of forces, including hydrogen bonds and hydrophobic interactions with key amino acid residues within the protein's binding site. researchgate.net For example, the binding of an active analogue to the α-glucosidase enzyme was characterized by active interactions within the catalytic pocket. researchgate.net The stability of these interactions over the course of the simulation is a key indicator of the ligand's potential efficacy. researchgate.net By analyzing the trajectory of the ligand and protein over time, researchers can understand the flexibility of the complex and the key residues responsible for anchoring the ligand. nih.govnih.gov

This compound derivatives have been shown to be effective inhibitors of several enzymes, a key aspect of their therapeutic potential. researchgate.netnih.gov Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, where the inhibitor molecule interferes with the enzyme's activity. teachmephysiology.comlibretexts.orgyoutube.comkhanacademy.org

Studies on a series of thiosemicarbazone-bearing triazoloquinazoline analogues demonstrated significant inhibitory activity against several metabolic enzymes. researchgate.net For example, compound 6i was a potent inhibitor of α-glucosidase, while compound 6m showed strong inhibition against α-amylase, dipeptidyl peptidase-4 (DPP-4), and protein tyrosine phosphatase 1B (PTP1B). researchgate.net The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Molecular docking studies have complemented these findings by illustrating how these inhibitors fit into the active sites of their target enzymes. researchgate.net These computational models help to explain the observed inhibitory efficacy by identifying specific interactions with catalytic residues. researchgate.net

Table 1: Enzyme Inhibitory Activity of Selected this compound Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 6i | α-glucosidase | 7.15 ± 0.12 |

| 6m | α-amylase | 7.82 ± 0.14 |

| 6m | DPP-4 | 1.32 ± 0.02 |

| 6m | PTP1B | 3.74 ± 0.14 |

Data sourced from a study on thiosemicarbazone-bearing triazoloquinazoline analogues. researchgate.net

Compounds featuring the this compound scaffold have also been developed as ligands for various receptors, particularly G protein-coupled receptors (GPCRs) like the adenosine (B11128) receptors. nih.govnih.gov The binding of these compounds can either block (antagonize) or mimic (agonize) the action of the natural ligand, thereby modulating the receptor's signaling activity. nih.gov

A notable example is the adenosine antagonist CGS15943 (9-chloro-2-(2-furanyl) researchgate.netnih.govnih.govtriazolo[1,5-c]quinazolin-5-amine), which binds with high affinity to human A₃ adenosine receptors. nih.gov Structure-activity relationship (SAR) studies on derivatives of CGS15943 have revealed how modifications to the this compound core affect binding affinity and selectivity for different adenosine receptor subtypes. nih.gov For instance, acylation of the 5-amino group can significantly alter the binding profile. The N-benzoyl derivative, 10 , showed a higher affinity for the human A₃ receptor compared to the parent compound, while its affinity for rat A₁ and A₂A receptors was decreased. nih.gov This demonstrates that small chemical changes can be used to fine-tune the pharmacological properties of this compound-based ligands.

Table 2: Binding Affinities (Kᵢ) of CGS15943 Derivatives at Human A₃ Adenosine Receptors

| Compound | Modification | Kᵢ (nM) |

|---|---|---|

| CGS15943 (1) | Parent Compound | 14 |

| 10 | N-benzoyl | 3.0 |

| 3 | Propionyl | - |

| 6 | Pivaloyl | 32-fold less potent than 3 |

| 7 | Urethane corresponding to 6 | ~3-fold enhanced affinity vs 6 |

Data highlights the impact of N-acyl and related modifications on receptor affinity. nih.gov

Investigation of Molecular Pathways and Cellular Effects in vitro

The interactions of this compound derivatives at the molecular level translate into observable effects on cellular behavior. In vitro studies using cell cultures are crucial for elucidating the mechanisms through which these compounds exert their biological activities, such as their anticancer effects.

In vitro studies have shown that quinazoline-based compounds, which form the core of the this compound structure, can trigger a range of cellular responses, particularly in cancer cell lines. nih.govnih.gov These responses often culminate in the inhibition of cell proliferation and the induction of programmed cell death, or apoptosis. nih.gov

For example, a series of novel 4-aniline quinazoline (B50416) derivatives demonstrated inhibitory activity against breast cancer (MDA-MB-231) and non-small cell lung cancer (A549) cells. nih.gov One potent compound, Y22 , was found to inhibit cell proliferation in a concentration-dependent manner. nih.gov Further investigation into its mechanism revealed that it induces morphological changes consistent with apoptosis. nih.gov